molecular formula C10H18N4O3 B14770397 tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate

tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B14770397
M. Wt: 242.28 g/mol
InChI Key: QMZWXYPIPIISBG-UHFFFAOYSA-N
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Description

tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N4O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features an azido group (-N3) and a methoxy group (-OCH3) attached to the pyrrolidine ring

Preparation Methods

The synthesis of tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of the Azido Group: The azido group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the azido group.

    Methoxylation: The methoxy group is introduced through an etherification reaction, where a hydroxyl group on the pyrrolidine ring is converted to a methoxy group.

    Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl group to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the azido group can be converted to other functional groups such as amines or nitro groups.

    Reduction: Reduction reactions can convert the azido group to an amine group, which can further react to form various derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The tert-butyl group can be removed through hydrolysis, yielding the free carboxylic acid.

Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and acidic or basic conditions for hydrolysis.

Scientific Research Applications

tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The methoxy group can influence the compound’s solubility and reactivity, while the tert-butyl group provides steric protection to the carboxyl group, preventing unwanted side reactions.

Comparison with Similar Compounds

tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Lacks the azido group, making it less reactive in click chemistry reactions.

    tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    tert-Butyl 3-azido-4-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of a methoxy group, influencing its steric and electronic properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 3-azido-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZWXYPIPIISBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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